Nickel hydroxide

概要

説明

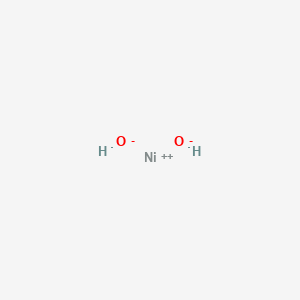

Nickel hydroxide, with the chemical formula Ni(OH)₂, is an inorganic compound that appears as a green crystalline solid at room temperature. It is largely insoluble in water but dissolves in acids to produce corresponding nickel salts. This compound is known for its electroactive properties, making it a crucial component in various electrochemical applications, particularly in rechargeable batteries .

準備方法

Synthetic Routes and Reaction Conditions: Nickel hydroxide can be synthesized through several methods. One common laboratory method involves the reaction of a nickel(II) salt, such as nickel(II) sulfate, with a strong base like sodium hydroxide. The reaction produces this compound as a precipitate and a sodium salt as a byproduct: [ \text{NiSO}_4 + 2 \text{NaOH} \rightarrow \text{Ni(OH)}_2 + \text{Na}_2\text{SO}_4 ]

Industrial Production Methods: Industrially, this compound is often produced through electrochemical methods. In this process, a nickel anode is dissolved in an alkaline solution, and this compound is deposited on the cathode. This method allows for better control over the purity and morphology of the this compound produced .

化学反応の分析

Types of Reactions: Nickel hydroxide undergoes various chemical reactions, including oxidation, reduction, and complexation.

-

Oxidation: this compound can be oxidized to nickel oxyhydroxide (NiOOH) in the presence of an oxidizing agent: [ \text{Ni(OH)}_2 + \text{OH}^- \rightarrow \text{NiO(OH)} + \text{H}_2\text{O} + \text{e}^- ]

-

Reduction: Nickel oxyhydroxide can be reduced back to this compound: [ \text{NiO(OH)} + \text{H}_2\text{O} + \text{e}^- \rightarrow \text{Ni(OH)}_2 + \text{OH}^- ]

-

Complexation: this compound dissolves in excess ammonia to form a blue complex ion: [ \text{Ni(OH)}_2 + 6 \text{NH}_3 \rightarrow [\text{Ni(NH}_3\text{)}_6]^{2+} + 2 \text{OH}^- ]

Common Reagents and Conditions: Common reagents used in these reactions include strong bases like sodium hydroxide, oxidizing agents like bromine, and complexing agents like ammonia. The conditions typically involve aqueous solutions and controlled pH levels .

Major Products: The major products formed from these reactions include nickel oxyhydroxide, nickel salts, and various nickel complexes .

科学的研究の応用

Nickel hydroxide has a wide range of scientific research applications:

-

Chemistry: It is used as a catalyst in various chemical reactions due to its redox properties. It also serves as a precursor for the synthesis of other nickel-containing compounds .

-

Biology and Medicine: this compound is being explored for its potential use in medical devices and biosensors due to its electroactive properties .

-

Industry: One of the most significant applications of this compound is in rechargeable battery technologies, such as nickel-cadmium and nickel-metal hydride batteries. It serves as the active material in the positive electrode in these batteries .

-

Environmental Science: this compound is used in the remediation of wastewater and the sequestration of heavy metals, making it integral to pollution control measures .

作用機序

The mechanism of action of nickel hydroxide primarily involves its redox properties. In electrochemical applications, this compound is converted to nickel oxyhydroxide during the charging process, which then reverts to this compound during discharge. This redox cycling is crucial for the storage and release of electrical energy in batteries .

類似化合物との比較

Nickel hydroxide can be compared with other similar compounds, such as cobalt hydroxide and manganese hydroxide.

-

Cobalt Hydroxide (Co(OH)₂): Like this compound, cobalt hydroxide is used in battery technologies. cobalt hydroxide has a higher theoretical capacity but is more expensive and less environmentally friendly.

-

Manganese Hydroxide (Mn(OH)₂): Manganese hydroxide is also used in battery applications, particularly in alkaline batteries. It is less expensive than this compound but has lower electrochemical performance.

This compound stands out due to its balance of cost, performance, and environmental impact, making it a preferred choice in many applications .

特性

CAS番号 |

11113-74-9 |

|---|---|

分子式 |

HNiO- |

分子量 |

75.701 g/mol |

IUPAC名 |

nickel;hydroxide |

InChI |

InChI=1S/Ni.H2O/h;1H2/p-1 |

InChIキー |

SPIFDSWFDKNERT-UHFFFAOYSA-M |

SMILES |

[OH-].[OH-].[Ni+2] |

正規SMILES |

[OH-].[Ni] |

Color/Form |

Black powder Green crystals, hexagonal Light green microcrystalline powde |

密度 |

4.1 at 68 °F (USCG, 1999) 4.1 |

引火点 |

Ignites in air at about 752.0° F (USCG, 1999) |

melting_point |

446 °F (USCG, 1999) Decomposes at 230 °C |

Key on ui other cas no. |

11113-74-9 12054-48-7 |

物理的記述 |

Nickel hydroxide appears as a fine green powder. Slightly soluble in water and denser than water. Primary hazard is threat to the environment. Immediate steps should be taken to limit spread to the environment. |

ピクトグラム |

Irritant; Health Hazard; Environmental Hazard |

溶解性 |

SOL IN DIL ACIDS, IN AMMONIA SOL IN AMMONIUM HYDROXIDE, ACIDS 0.013 G/100 CC COLD WATER |

同義語 |

nickel hydroxide (II) nickel hydroxide (III) nickel(II)hydroxide NiOH2 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。